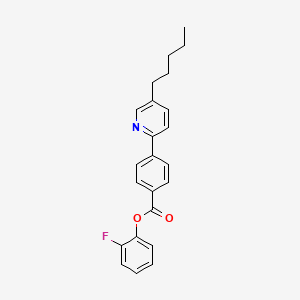

2-Fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate

Description

Properties

IUPAC Name |

(2-fluorophenyl) 4-(5-pentylpyridin-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FNO2/c1-2-3-4-7-17-10-15-21(25-16-17)18-11-13-19(14-12-18)23(26)27-22-9-6-5-8-20(22)24/h5-6,8-16H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARAXPKOKFRSAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. The process involves the following steps:

Preparation of Boronic Acid Derivative: The starting material, 2-fluorophenylboronic acid, is prepared through the reaction of 2-fluorophenyl bromide with a boronic acid reagent.

Coupling Reaction: The 2-fluorophenylboronic acid is then coupled with 4-(5-pentylpyridin-2-yl)benzoic acid using a palladium catalyst under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-Fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-Fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, potentially leading to improved therapeutic efficacy .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural elements include:

- Pentyl chain : Increases lipophilicity compared to shorter alkyl chains (e.g., ethyl or propyl), which may influence membrane permeability and metabolic stability.

- Ester linkage : Contrasts with amide or sulfonamide linkages in analogs (e.g., compounds 14f–14j in ), affecting hydrolytic stability and bioavailability .

Table 1: Substituent Comparison of Selected Analogs

Physicochemical Properties

- Stability : The ester group is prone to hydrolysis compared to amides (e.g., 14f–14j), as seen in , where ester-based initiators showed variable reactivity .

Biological Activity

2-Fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate is a synthetic compound with potential applications in medicinal chemistry. Its unique structure suggests possible interactions with biological systems, warranting an investigation into its biological activity. This article compiles available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 313660-49-0

- Molecular Formula : C19H20FN3O2

- Molecular Weight : 341.38 g/mol

This compound features a fluorinated phenyl group and a pyridine moiety, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve the modulation of enzyme activity and receptor interactions. The presence of the fluorine atom may enhance lipophilicity, potentially improving membrane permeability and bioavailability. The pyridine ring could facilitate binding to specific receptors or enzymes, influencing various biochemical pathways.

Anticancer Activity

Recent studies have investigated the compound's potential as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 15.6 | |

| MCF-7 (Breast) | 12.3 | |

| A549 (Lung) | 18.9 |

The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

Antimicrobial Activity

The compound also showed promise in antimicrobial assays. It was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 16 |

These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-negative bacteria.

Case Studies and Research Findings

A notable case study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, highlighting how modifications to the phenyl and pyridine groups can enhance biological activity. The study found that the introduction of a fluorine atom significantly improved potency in various assays compared to non-fluorinated analogs.

Another investigation focused on the pharmacokinetic profile of this compound, revealing favorable absorption characteristics and a moderate half-life, suggesting potential for further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.